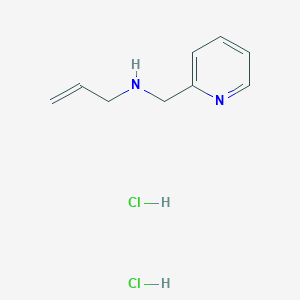
(Prop-2-en-1-yl)(pyridin-2-ylmethyl)amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine” is a solid substance with a molecular weight of 237.3 . It’s used in scientific research and has potential applications in various fields such as pharmaceuticals, catalysis, and material science.
Synthesis Analysis
A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines has been reported . The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .
Molecular Structure Analysis
The InChI code for “(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine” is 1S/C15H15N3/c1-2-11-18(12-14-7-3-5-9-16-14)13-15-8-4-6-10-17-15/h1,3-10H,11-13H2 .
Chemical Reactions Analysis
The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .
Physical And Chemical Properties Analysis
The compound “(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine” is a solid substance . The density of “N-(pyridin-2-ylmethyl)prop-2-en-1-amine” is 0.972g/cm3 . Its boiling point is 226.4ºC at 760 mmHg .
Scientific Research Applications
Structural Studies and Complexation
Copper Complexes : Structural studies have been conducted on compounds consisting of (prop-2-en-1-yl)bis[(pyridin-2-yl)methylidene]amine complexed with copper in various oxidation states. These studies reveal how the anion composition affects the molecular structure, ranging from discrete molecular species to one-dimensional chain structures (Bussey et al., 2015).
Cadmium Complexation : The compound has been used to form a cadmium iodide complex, exhibiting a distorted octahedral geometry and incorporating various intermolecular interactions in its crystal structure (Hakimi et al., 2013).
Synthesis and Structural Analysis
Synthesis of Schiff Base Ligands : The compound has been utilized in synthesizing Schiff base ligands, exploring the impact of arm length and intermolecular interactions in the formation of Cu(II) complexes. These studies contribute to understanding the coordination chemistry and molecular architecture (Keypour et al., 2015).
Iron(III) Complexes : Research on iron(III) complexes of Schiff bases derived from aromatic amines, including (prop-2-en-1-yl)(pyridin-2-ylmethyl)amine, has been conducted to study their structural properties and redox chemistry (Viswanathan et al., 1996).
Coordination Polymers and Luminescence
- Helical Silver(I) Coordination Polymers : Studies on the self-assembly of AgX salts and flexible unsymmetrical bis(pyridyl) ligands, including derivatives of (prop-2-en-1-yl)(pyridin-2-ylmethyl)amine, have led to the formation of helical silver(I) coordination polymers. These compounds display varying luminescent properties and offer insights into the construction of helical structures (Zhang et al., 2013).
Nuclear Medicine and Imaging
- Rhenium Tricarbonyl Core Complexes : The compound has been modified and used to form rhenium tricarbonyl complexes, providing potential applications in nuclear medicine and imaging. These complexes have been characterized using various spectroscopic techniques and X-ray crystallography (Wei et al., 2005).
Safety and Hazards
Future Directions
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This indicates that similar compounds might be developed as novel anti-fibrotic drugs in the future .
Mechanism of Action
Target of Action
Mode of Action
It’s known that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Result of Action
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)prop-2-en-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-6-10-8-9-5-3-4-7-11-9;;/h2-5,7,10H,1,6,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSHOMRJYXBROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=N1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Prop-2-en-1-yl)(pyridin-2-ylmethyl)amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

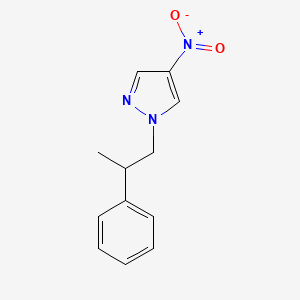

![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)
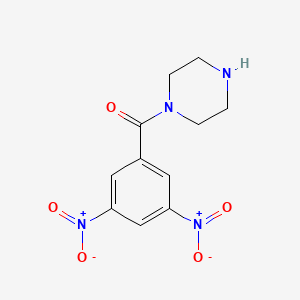
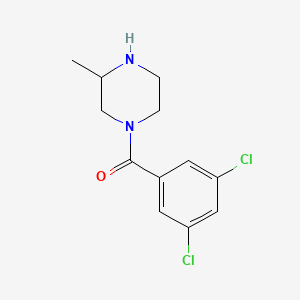

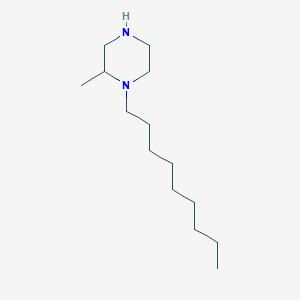
![1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine; 95%](/img/structure/B6362631.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6362644.png)
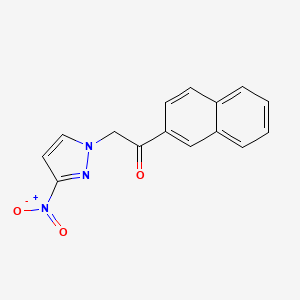

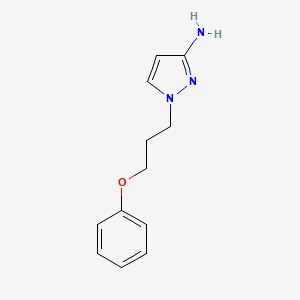
![1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362670.png)
